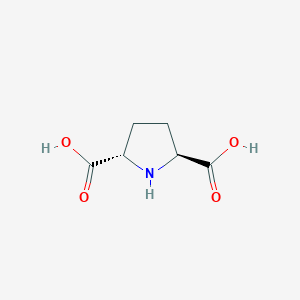

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid

Overview

Description

“(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid” is a versatile chemical compound used in scientific research. It has been identified as an efficient chiral organocatalyst for direct Aldol reactions .

Synthesis Analysis

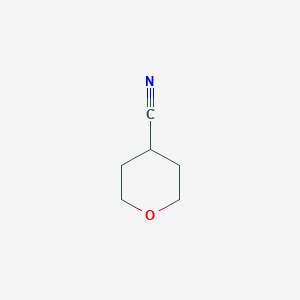

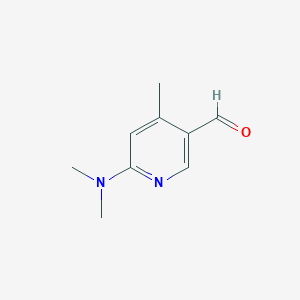

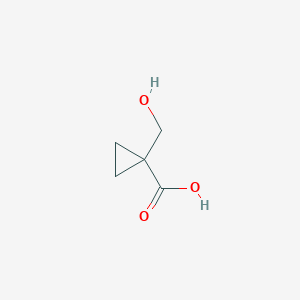

The synthesis of “this compound” has been described in a five-step process starting from the methyl ester of BOC-protected (S)-proline . This process involves stereoselective electrochemical oxidation with the introduction of the methoxy group at the C5-position by SN2-substitution of the cyano group followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, which allows it to have diverse applications in fields like drug discovery, organic synthesis, and material science.

Chemical Reactions Analysis

“this compound” has been used as an organocatalyst for direct Aldol reactions . The new organocatalyst provides the aldol products in up to 90% e.e. and is comparable to proline .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its effectiveness as a chiral organocatalyst .

Scientific Research Applications

Synthesis of Marine Natural Products

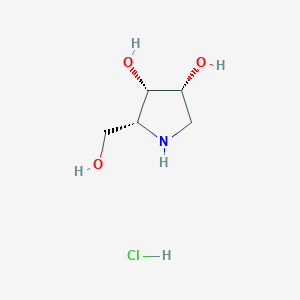

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid has been synthesized as a marine natural product, using a five-step process starting from methyl ester of BOC-protected (S)-proline. This synthesis demonstrates the compound's potential in the replication of complex marine natural structures (Sunilkumar et al., 2003).

Applications in Organic Synthesis

This compound has been used in the enantioselective biotransformation of racemic and meso pyrrolidine-2,5-dicarboxamides, showing significant potential in organic synthesis. The process, catalyzed by Rhodococcus erythropolis, yields various enantiomerically pure products, demonstrating its versatility in the synthesis of aza-nucleoside analogues and druglike compounds (Chen et al., 2012).

Catalytic Applications

This compound has been utilized as a chiral organocatalyst in the enantioselective aldol reaction of ketones with aldehydes. This demonstrates its potential as a catalyst in the synthesis of various organic compounds, achieving reasonable yields and high enantioselectivity (Gu et al., 2006).

Synthesis of Chiral Pyrrolidine-2,5-diones

The natural products derived from this compound have been shown to beversatile in constructing various molecular structures, including fused heterocyclic ring systems. This highlights its importance in synthesizing pharmacologically relevant skeletons, such as the pyrrolo[2,1-a]isoquinoline alkaloid and indolizino[8,7-b]indole alkaloids, which exhibit a range of pharmacological activities (Habel et al., 2020).

Development of Antibiotics

This compound derivatives have been synthesized for use in the development of antibiotics. Specific derivatives have exhibited potent antibacterial activity against a broad spectrum of bacteria, including Pseudomonas aeruginosa, demonstrating the compound's potential in antibiotic research (Iso et al., 1996).

Mechanism of Action

Target of Action

The primary target of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid is the Carbapenam-3-carboxylate synthase . This enzyme is found in the bacterium Erwinia carotovora .

Mode of Action

It is known to interact with its target, carbapenam-3-carboxylate synthase

Biochemical Pathways

Given its interaction with carbapenam-3-carboxylate synthase, it may influence the pathways associated with this enzyme .

Biochemical Analysis

Biochemical Properties

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is essential for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, depending on the specific reaction conditions . Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are typically mediated through hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the substrate from accessing the catalytic residues . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Properties

IUPAC Name |

(2S,5S)-pyrrolidine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSPYPKBXRBNP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471605 | |

| Record name | (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81702-31-0 | |

| Record name | (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

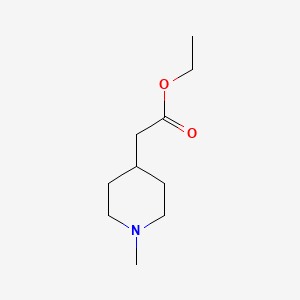

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)